molecular formula C7H6ClFN2O4 B2948172 2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride CAS No. 2309462-07-3

2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride

Cat. No.: B2948172
CAS No.: 2309462-07-3
M. Wt: 236.58
InChI Key: HRGBMWVTUUHEBT-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride is a halogenated and nitrated benzoic acid derivative. The compound features a fluorine atom at position 5, a nitro group at position 3, and an amino group at position 2 on the aromatic ring. The hydrochloride salt likely enhances solubility and stability, as observed in other benzoic acid derivatives (e.g., Nicardipine Hydrochloride in ). However, specific data on its physical properties (melting point, solubility) and synthesis remain undocumented in the available literature.

Properties

IUPAC Name

2-amino-5-fluoro-3-nitrobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4.ClH/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14;/h1-2H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGBMWVTUUHEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride typically involves a multi-step process. One common method starts with the nitration of 5-fluoro-2-nitrotoluene, followed by oxidation to form 5-fluoro-2-nitrobenzoic acid . The amino group is then introduced through a substitution reaction, resulting in the formation of 2-Amino-5-fluoro-3-nitrobenzoic acid. Finally, the hydrochloride salt is prepared by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-5-fluoro-3-aminobenzoic acid.

Scientific Research Applications

2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride involves its interaction with specific molecular targets. The presence of amino, fluoro, and nitro groups allows it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Fluoro and Nitro Positioning

The substitution pattern significantly influences electronic properties and reactivity. Key analogs include:

Compound Name Molecular Formula Substituents CAS Molecular Weight (g/mol) Notable Properties
2-Amino-5-fluoro-3-nitrobenzoic acid C₇H₅FN₂O₄ 5-F, 3-NO₂, 2-NH₂ 177960-62-2 200.124 High PSA (109.14 Ų), LogP 2.12
2-Amino-4-chloro-5-fluorobenzoic acid C₇H₅ClFNO₂ 4-Cl, 5-F, 2-NH₂ 108288-16-0 189.57 >97% purity; no nitro group
2-Amino-3-chloro-5-nitrobenzamide C₇H₆ClN₃O₃ 3-Cl, 5-NO₂, 2-NH₂ (amide) N/A 215.60 Benzamide derivative; crystallographically characterized
  • Electronic Effects: The nitro group at position 3 in the target compound is a strong electron-withdrawing group (EWG), enhancing the acidity of the carboxylic acid compared to chloro-substituted analogs (e.g., 2-amino-4-chloro-5-fluorobenzoic acid) .
  • Hydrochloride Stability : While direct data is lacking, studies on Nicardipine Hydrochloride () suggest that hydrochloride salts of aromatic acids generally exhibit improved acid stability and solubility compared to free acids.

Functional Group Variations: Benzoic Acid vs. Benzamide

The substitution of the carboxylic acid with an amide group (as in 2-amino-3-chloro-5-nitrobenzamide) alters biological activity and physicochemical properties:

  • Solubility : Benzoic acids (e.g., the target compound) typically have higher aqueous solubility in their ionized (salt) forms than benzamides.
  • Biological Activity : Benzamide derivatives are often explored for enzyme inhibition (e.g., SARS-CoV-2 3CLpro inhibitors in ), though the target compound’s activity remains unstudied.

Hydrochloride Salt Comparisons

Hydrochloride salts are common in pharmaceuticals to enhance bioavailability. Key examples from the evidence include:

  • Jatrorrhizine Hydrochloride and Berberine Hydrochloride : Alkaloid salts with documented HPLC characterization (). These compounds highlight the role of hydrochloride salts in improving chromatographic detection and purity assessment.
  • Yohimbine Hydrochloride : A structurally complex hydrochloride salt (), emphasizing the versatility of HCl salts across diverse molecular scaffolds.

Stability Considerations : The acid stability of Nicardipine Hydrochloride () suggests that the target compound’s hydrochloride form may similarly resist degradation under acidic conditions, though experimental validation is needed.

Biological Activity

2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride (CAS No. 2309462-07-3) is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound is characterized by the following molecular formula:

  • Molecular Formula : C7_7H6_6Fn_nN2_2O4_4·HCl
  • Molecular Weight : 208.59 g/mol

The compound features a nitro group, an amino group, and a fluorine atom, which may contribute to its biological activity.

The biological activity of this compound is thought to arise from its interaction with various molecular targets in biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Interaction : It could interact with receptors involved in signal transduction, potentially modulating physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Antibacterial Activity

Research has indicated that this compound possesses antibacterial properties. A study conducted by Ozerskaya et al. demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Another investigation focused on the anticancer potential of this compound. In vitro studies showed that it could induce apoptosis in cancer cell lines, suggesting a role as a potential chemotherapeutic agent . The compound's mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases.

StudyFindings
Ozerskaya et al. (2022)Significant antibacterial activity against E. coli and S. aureus
Cancer Cell Line StudyInduction of apoptosis; modulation of caspase activation

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects. The compound has been classified as harmful if swallowed and causes skin irritation . This profile necessitates caution in handling and application.

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in the Journal of Antibiotics demonstrated that derivatives of 2-amino-5-fluoro-3-nitrobenzoic acid showed promising results in inhibiting bacterial growth, particularly in drug-resistant strains .
  • Case Study on Cancer Therapeutics : Another research article highlighted the compound's potential as a lead molecule for developing new anticancer drugs, emphasizing its ability to target multiple pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-amino-5-fluoro-3-nitrobenzoic acid hydrochloride, and what critical steps require optimization?

  • Methodology :

  • Nitration and Fluorination : Begin with a benzoic acid derivative (e.g., 2-amino-5-fluorobenzoic acid). Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Monitor regioselectivity to avoid over-nitration or isomer formation .
  • Hydrochloride Salt Formation : React the free base with concentrated HCl in ethanol or aqueous medium. Crystallization conditions (e.g., solvent polarity, cooling rate) must be optimized to ensure high yield and purity .
  • Key Challenges : Competing side reactions (e.g., dehalogenation during nitration) and purification via recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated in academic research settings?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides sensitivity for nitro and aromatic moieties .
  • Elemental Analysis : Confirm C, H, N, Cl, and F content within ±0.3% of theoretical values.
  • Spectroscopy : FT-IR for nitro (1520–1350 cm⁻¹) and carboxylate (1700–1680 cm⁻¹) groups; ¹H/¹³C NMR to verify substitution patterns .

Q. What are the recommended storage conditions to prevent degradation?

  • Guidelines : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Avoid aqueous solutions unless stabilized with 0.1% acetic acid. Monitor for deliquescence due to the hydrochloride moiety .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, such as nitro group orientation or hydrogen bonding?

  • Protocol :

  • Data Collection : Use SHELX for structure solution (SHELXD) and refinement (SHELXL). High-resolution (<1.0 Å) data from a synchrotron source improves accuracy .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder of the nitro group and validate hydrogen-bonding networks (e.g., N–H···Cl interactions) .
  • Case Study : Compare with structurally analogous compounds (e.g., 2-amino-3-chloro-5-fluorobenzoic acid) to identify conformation-dependent reactivity .

Q. How should researchers address contradictory solubility data reported in different studies?

  • Troubleshooting :

  • Solvent Screening : Test solubility in DMSO, DMF, methanol, and aqueous buffers (pH 2–7). Note discrepancies due to polymorphic forms or residual solvents (e.g., ethanol vs. acetone recrystallization) .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may falsely indicate low solubility. Compare with NMR dilution experiments .

Q. What strategies mitigate side reactions during derivatization (e.g., amide coupling or esterification)?

  • Optimization :

  • Protecting Groups : Temporarily block the amino group with Boc or Fmoc before reacting the carboxylate. Deprotect with TFA or piperidine post-derivatization .
  • Coupling Agents : Use HATU/DIPEA in DMF for amide bond formation. Monitor reaction progress via TLC (Rf shift) or LC-MS to detect byproducts like nitro reduction .

Q. How can computational modeling predict reactivity or spectroscopic properties?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to simulate IR/NMR spectra. Compare experimental vs. theoretical chemical shifts (δ) for nitro (~8.5 ppm in ¹H NMR) .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to explain solubility trends or tautomeric equilibria .

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